molecular formula C20H16BrFN2O4 B2982984 Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-11-1

Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2982984
CAS No.: 899992-11-1
M. Wt: 447.26
InChI Key: UQBXDYLEUQQXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetically designed dihydropyridazine derivative of significant interest in medicinal chemistry research. This compound is part of the 6-oxo-1,6-dihydropyridazine-3-carboxylate chemical class, a scaffold recognized for its potential as a versatile pharmacophore in developing novel therapeutic agents . Researchers can utilize this ester-functionalized molecule as a key synthetic intermediate or precursor for further chemical modifications, including hydrolysis to carboxylic acids or transesterification reactions. The structure incorporates a 3-bromophenyl group at the N1 position and a 2-fluorobenzyl ether at the 4-position, providing distinct electronic and steric properties for structure-activity relationship (SAR) studies. Compounds based on the dihydropyridazine core have demonstrated considerable potential in pharmaceutical research, with recent studies highlighting analogues that function as potent anti-inflammatory agents by targeting specific kinase pathways . In particular, research on closely related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues has revealed promising activity in cellular models of inflammation and in vivo protection against acute conditions, suggesting potential research applications in immunology and inflammation biology . The molecular architecture, featuring multiple aromatic systems and a polar dihydropyridazine core, makes it a valuable candidate for exploring protein-ligand interactions and for screening against various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4/c1-2-27-20(26)19-17(28-12-13-6-3-4-9-16(13)22)11-18(25)24(23-19)15-8-5-7-14(21)10-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBXDYLEUQQXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core and subsequent functionalization. The process often utilizes various reagents and solvents to achieve high yields and purity. For example, the use of brominated phenyl groups and fluorinated benzyl ethers has been noted as key components in the synthesis pathway.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyridazine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways via caspase activation.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase, preventing further proliferation .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound exhibits anti-inflammatory effects . Research indicates that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

Biological ActivityMechanismReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces cytokine production

Comparison with Similar Compounds

Structural Analogues from

describes ethyl pyridazine derivatives with substituent variations at positions 1 and 4. Key comparisons include:

Compound ID Substituent (Position 1) Substituent (Position 4) Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 3-Bromophenyl 2-Fluorobenzyloxy ~493.3 N/A N/A High lipophilicity, halogenated
12b (C14H12ClN3O3) 3-Chlorophenyl Methyl 346.69 109–110 63 Lower MW, chloro substituent
12c (C14H10ClF3N2O3) 3-Trifluoromethylphenyl Methyl 346.69 106–110 52 Electron-withdrawing CF3 group
12d (C14H12N2O4) 4-Hydroxyphenyl Methyl 272.26 220–223 95 Polar hydroxyl group
12g (C14H10F3N3O4) 4-Nitrophenyl Methyl 341.25 N/A 40 Electron-deficient nitro group

Key Observations :

  • The 2-fluorobenzyloxy group introduces both lipophilicity and electronic effects distinct from methyl or hydroxyl substituents.

Sulfonyloxy and Carbamoylmethoxy Derivatives

and describe compounds with sulfonyloxy groups at position 4:

Compound (CAS) Substituent (Position 4) Molar Mass (g/mol) Molecular Formula Key Features
900008-16-4 () m-Tolylsulfonyloxy 493.3 C₂₀H₁₇BrN₂O₆S Sulfonyl group enhances stability
899959-33-2 () 2-Fluorophenylsulfonyloxy 497.3 C₁₉H₁₄BrFN₂O₆S Fluorine and sulfonyl dual effects
Target Compound 2-Fluorobenzyloxy ~493.3 C₂₀H₁₆BrFN₂O₅ Ether linkage, lower reactivity

Key Observations :

  • Sulfonyloxy groups (–OSO₂– ) increase molecular weight and polarity compared to the target’s benzyloxy ether. These groups may improve solubility but reduce metabolic stability due to higher enzymatic recognition .
  • The target’s 2-fluorobenzyloxy group balances lipophilicity and steric effects, making it a intermediate between methyl ethers and sulfonates.

Trifluoromethyl-Substituted Pyridazines

and highlight trifluoromethyl (CF₃) analogs:

Compound (CAS) Substituent (Position 1) Substituent (Position 4) Molar Mass (g/mol) Key Features
477859-63-5 () 3-Chlorophenyl Trifluoromethyl 346.69 High electronegativity, stability
478067-01-5 () 3-Trifluoromethylphenyl Trifluoromethyl 422.25 Dual CF3 groups, enhanced lipophilicity
Target Compound 3-Bromophenyl 2-Fluorobenzyloxy ~493.3 Halogenated, moderate lipophilicity

Key Observations :

  • However, they may reduce solubility .
  • The target’s bromine atom offers a balance between steric bulk and moderate electronegativity, which could optimize pharmacokinetics.

Q & A

Basic Questions

Q. What established synthetic routes are available for Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how is purity validated?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted hydrazines with β-ketoesters, followed by alkylation or etherification. For example, analogous ethyl carboxylates are synthesized by refluxing intermediates (e.g., 3-bromophenyl hydrazine derivatives) with ethyl acetoacetate in ethanol under acidic conditions .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds. Confirm structural integrity via 1^1H/13^{13}C NMR and X-ray crystallography (for crystalline derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester methyl groups at δ 1.2–1.4 ppm). 19^{19}F NMR confirms the fluorobenzyl substituent (δ -110 to -120 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the dihydropyridazine ring conformation and substituent orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~ 463.2 g/mol).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of bromo/fluorobenzyl substituents?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and frontier molecular orbitals. This predicts nucleophilic/electrophilic sites and steric hindrance from the 3-bromophenyl and 2-fluorobenzyl groups .
  • Application : Compare computed dipole moments with experimental XRD data to assess substituent influence on crystal packing .

Q. How can solubility challenges in biological assays be addressed without compromising compound stability?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers (pH 7.4).
  • Formulate as nanoparticles via antisolvent precipitation (e.g., using PLGA polymers).
  • Validate stability via accelerated degradation studies (40°C/75% RH for 14 days) and LC-MS monitoring .

Q. How to resolve contradictions in reported bioactivity data for structurally similar dihydropyridazines?

  • Approach :

  • Reproduce assays under standardized conditions (e.g., fixed cell lines, incubation times).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity.
  • Cross-reference crystallographic data to rule out structural misassignment .

Q. What strategies optimize regioselectivity during the introduction of the 2-fluorobenzyloxy group?

  • Methodology :

  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and isolate intermediates to minimize byproducts .

Data Contradiction Analysis

Q. Conflicting XRD data on dihydropyridazine ring puckering: How to validate structural models?

  • Resolution :

  • Compare torsion angles from multiple crystal structures (e.g., C6-O-C1'-C2' for fluorobenzyl orientation).
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O, π-π stacking) influencing conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.